

# A Technical Guide to the Structure-Activity Relationship of Pyridazinesulfonyl Derivatives

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## Compound of Interest

Compound Name: 3-Chloro-6-(methylsulfonyl)pyridazine

Cat. No.: B1581773

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The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. When coupled with a sulfonyl group, the resulting pyridazinesulfonyl derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower your research and development endeavors.

## Anticancer Activity: Targeting Cellular Proliferation

Pyridazinesulfonyl derivatives have emerged as a promising class of anticancer agents, primarily through the inhibition of kinases and other enzymes crucial for cancer cell survival.

## Comparative Analysis of Anticancer Potency

The substitution pattern on both the pyridazine and the phenylsulfonyl moieties dramatically influences the cytotoxic activity of these compounds. The following table summarizes the in vitro anticancer activity of a series of pyridazinone-based diarylurea derivatives, which incorporate the pyridazinesulfonyl scaffold, against various human cancer cell lines.

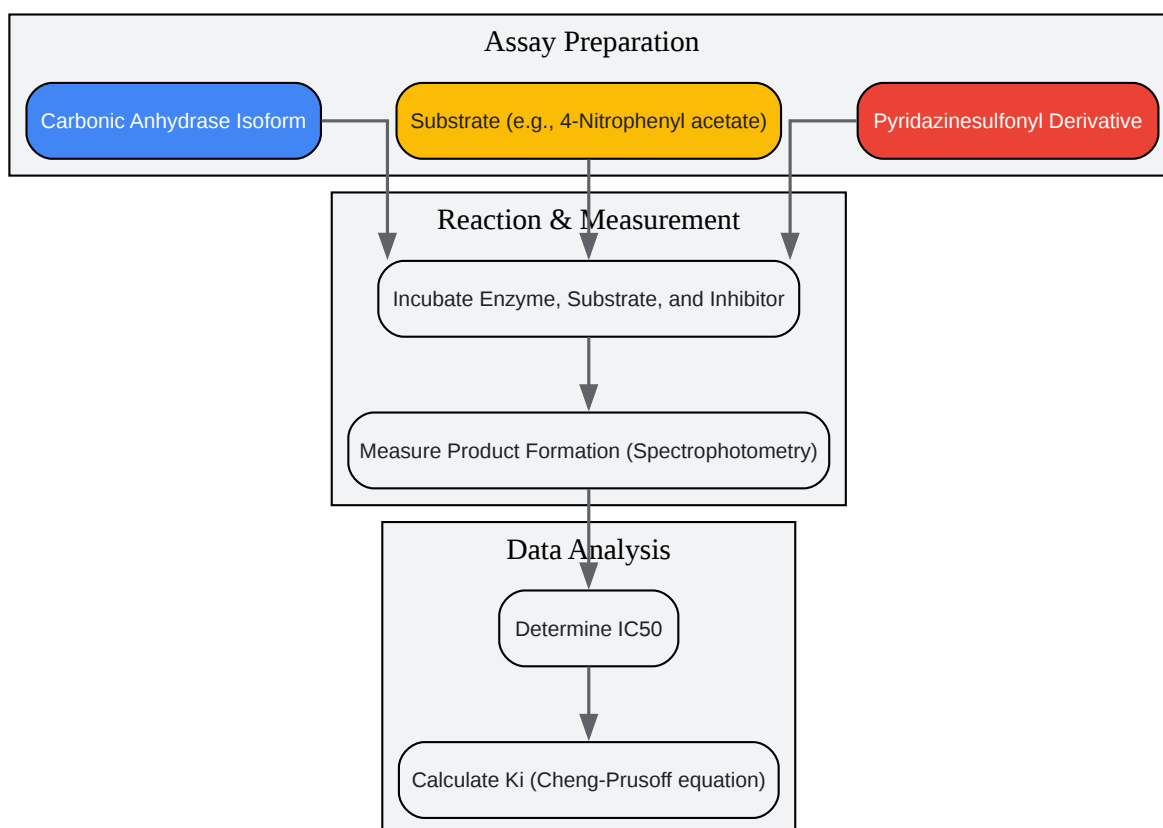
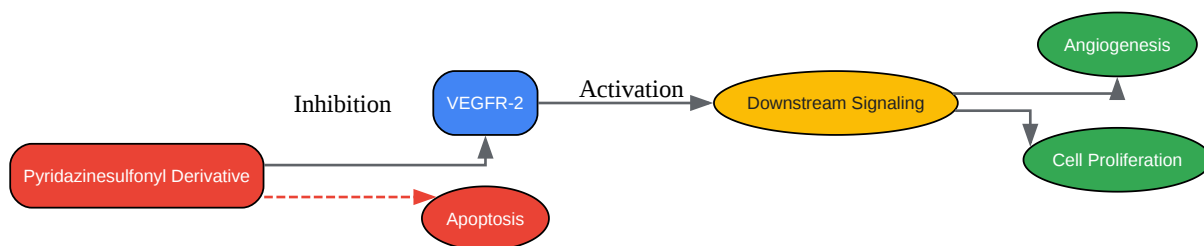
Compound ID	Cancer Cell Line	IC50 (μM)	Reference
8f	Melanoma (UACC-62)	2.5	<a href="#">[1]</a>
10l	NSCLC (A549/ATCC)	1.66	<a href="#">[1]</a>
17a	Prostate (PC-3)	3.2	<a href="#">[1]</a>
2d	Breast (MCF-7)	61.3	<a href="#">[2]</a>
2e	Breast (MCF-7)	78.9	<a href="#">[2]</a>

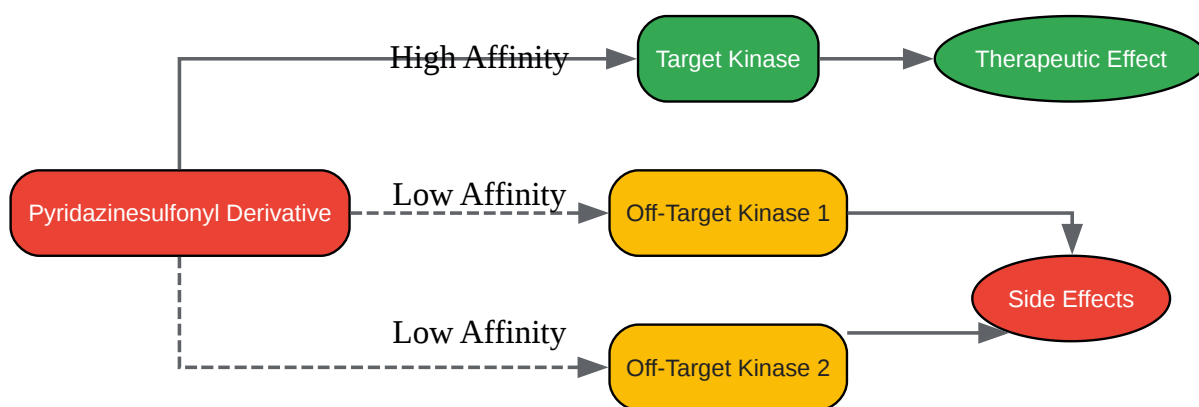
#### Key SAR Insights:

- **Substitution on the Phenyl Ring:** Electron-withdrawing groups, such as chlorine and nitro groups, on the phenyl ring attached to the pyridazinone core have been shown to enhance anticancer activity.
- **Linker Modification:** The nature of the linker between the pyridazinone core and the sulfonyl-bearing phenyl ring is critical. Urea and thiourea linkers have been extensively explored, with their substitution patterns significantly impacting potency and selectivity.

## Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyridazinesulfonyl derivatives exert their anticancer effects by inhibiting key kinases involved in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.





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## References

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